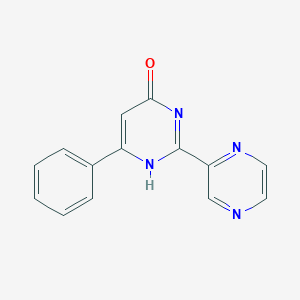

6-phenyl-2-pyrazin-2-yl-1H-pyrimidin-4-one

Description

It has the molecular formula C14H10N4O and a molecular weight of 250.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrimidine ring fused with a pyrazine ring and a phenyl group.

Properties

IUPAC Name |

6-phenyl-2-pyrazin-2-yl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-13-8-11(10-4-2-1-3-5-10)17-14(18-13)12-9-15-6-7-16-12/h1-9H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRPZHCPLYVAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Hydroxy-6-phenyl-2-pyrazin-2-ylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminopyrimidine with 2-chloropyrazine in the presence of a base, followed by the introduction of a phenyl group through a Suzuki coupling reaction. The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

4-Hydroxy-6-phenyl-2-pyrazin-2-ylpyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.

Reduction: It can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

4-Hydroxy-6-phenyl-2-pyrazin-2-ylpyrimidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-phenyl-2-pyrazin-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and the cellular context.

Comparison with Similar Compounds

4-Hydroxy-6-phenyl-2-pyrazin-2-ylpyrimidine can be compared with other similar compounds, such as:

4-Hydroxy-2-phenylpyrimidine: Lacks the pyrazine ring, making it less versatile in forming stable complexes.

6-Phenyl-2-pyrazinylpyrimidine: Similar structure but without the hydroxyl group, affecting its reactivity and binding properties.

2-Aminopyrimidine: A simpler precursor that lacks the phenyl and pyrazine rings, making it less effective in complex formation.

These comparisons highlight the unique structural features of 4-Hydroxy-6-phenyl-2-pyrazin-2-ylpyrimidine that contribute to its distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.